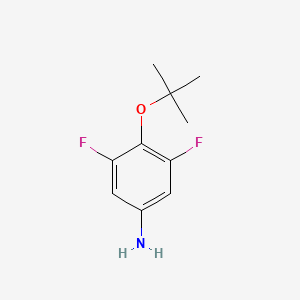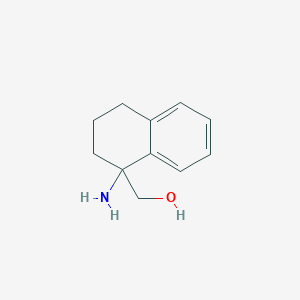![molecular formula C10H11BrN2O4 B1526533 Ácido 2-[(4-bromo-2-nitrofenil)amino]-2-metilpropanoico CAS No. 1293197-77-9](/img/structure/B1526533.png)
Ácido 2-[(4-bromo-2-nitrofenil)amino]-2-metilpropanoico
Descripción general
Descripción
“2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid” is a compound with the CAS Number: 1293197-77-9 . It has a molecular weight of 303.11 . It is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H11BrN2O4/c1-10(2,9(14)15)12-7-4-3-6(11)5-8(7)13(16)17/h3-5,12H,1-2H3,(H,14,15) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.11 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto sirve como un intermedio versátil en la síntesis orgánica. Su estructura, que contiene tanto un grupo bromo como un grupo nitro, permite modificaciones químicas posteriores. Por ejemplo, el grupo bromo puede sufrir reacciones de acoplamiento cruzado catalizadas por paladio , mientras que el grupo nitro puede reducirse a una amina, proporcionando un punto de referencia para una mayor funcionalización.
Química medicinal
En la química medicinal, el grupo amina del compuesto es una parte funcional que puede interactuar con objetivos biológicos. Se puede utilizar para sintetizar posibles inhibidores de enzimas como la proteína tirosina fosfatasa 1B, que están implicadas en enfermedades como la diabetes y la obesidad .
Mecanismo De Acción
2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid acts as an inhibitor of enzymes, specifically those involved in the metabolism of drugs. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This prevents the drug from being metabolized and allows it to remain in the body for a longer period of time, thus increasing its efficacy.
Biochemical and Physiological Effects
2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid has several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism. It also has an anti-inflammatory effect, which can be beneficial in the treatment of certain diseases. In addition, 2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid has been shown to have an antioxidant effect, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid in laboratory experiments is its ability to act as an inhibitor of enzymes involved in drug metabolism. This allows for the study of drug metabolism and the effects of drugs on the human body. The main limitation of 2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid is its toxic nature, which can be dangerous if not handled properly.
Direcciones Futuras
There are several potential future directions for the use of 2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid. One potential direction is the development of new drugs and drug delivery systems. 2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid could be used to study the effects of drugs on the human body and develop new drug delivery systems that are more effective and safer. Additionally, 2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid could be used to study the effects of drugs on the environment, as well as to develop new methods of drug synthesis. Finally, 2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid could be used to develop new techniques for the synthesis of brominated derivatives of polyphenols.
Propiedades
IUPAC Name |
2-(4-bromo-2-nitroanilino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-10(2,9(14)15)12-7-4-3-6(11)5-8(7)13(16)17/h3-5,12H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHKPTVTFPKWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





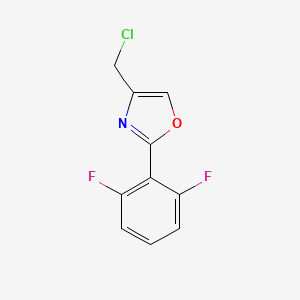

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)
![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)
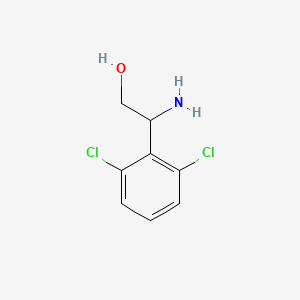
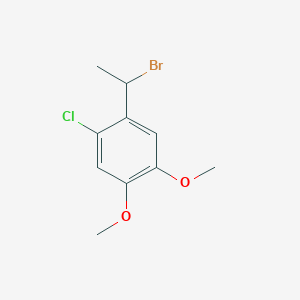

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
